molecular formula C11H14O2 B6612127 4-methyl-2-(propan-2-yl)benzoic acid CAS No. 37460-75-6

4-methyl-2-(propan-2-yl)benzoic acid

Cat. No.: B6612127
CAS No.: 37460-75-6
M. Wt: 178.23 g/mol
InChI Key: GVBJKJCRWZWRTC-UHFFFAOYSA-N
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Description

4-Methyl-2-(propan-2-yl)benzoic acid is a substituted benzoic acid derivative of significant interest in chemical and pharmaceutical research. This compound features both a carboxylic acid functional group and an isopropyl substituent on its aromatic ring, making it a valuable building block for organic synthesis and the development of more complex molecules . Similar benzoic acid derivatives are frequently utilized in the development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and identification of various compounds . In research settings, this structural motif is often explored for the synthesis of novel compounds with potential applications in material science and as intermediates for active pharmaceutical ingredients (APIs). The compound must be handled by qualified professionals in appropriate laboratory settings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7(2)10-6-8(3)4-5-9(10)11(12)13/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBJKJCRWZWRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyl 2 Propan 2 Yl Benzoic Acid and Structural Analogs

Retrosynthetic Analysis Strategies for the Carboxylic Acid Functionality and Aromatic Substitution Pattern

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For 4-methyl-2-(propan-2-yl)benzoic acid, the primary disconnections involve the carboxylic acid group and the alkyl substituents on the aromatic ring.

A primary retrosynthetic step is the disconnection of the carboxylic acid group, which points to a precursor molecule, 1-isopropyl-4-methylbenzene, more commonly known as p-cymene (B1678584). wikipedia.orgnih.gov This suggests a synthesis strategy involving the introduction of a carboxyl group onto the p-cymene scaffold. This can be achieved through formylation followed by oxidation, or through direct carboxylation methods.

Alternatively, the carboxylic acid can be envisioned as arising from the oxidation of a benzylic methyl group. youtube.com However, in this specific target molecule, the desired substitution pattern makes the oxidation of an existing alkyl group on a precursor a more direct route.

Another key disconnection involves the carbon-carbon bond of the isopropyl group, suggesting a Friedel-Crafts type reaction. organic-chemistry.orgmasterorganicchemistry.com For instance, acylation of p-xylene (B151628) followed by reduction could install the isopropyl group, or Friedel-Crafts acylation of toluene (B28343) could be a potential starting point, though this might lead to isomeric mixtures.

Classical Approaches to Benzoic Acid Synthesis

Classical methods for the synthesis of benzoic acids have been well-established for over a century and remain relevant in both laboratory and industrial settings.

Carboxylation Reactions of Substituted Aromatics (e.g., Kolbe-Schmitt Reaction)

The Kolbe-Schmitt reaction is a carboxylation method that introduces a carboxyl group onto a phenol (B47542) ring. wikipedia.orgorganic-chemistry.org The reaction proceeds by treating a phenoxide with carbon dioxide under pressure and heat, followed by acidification. wikipedia.org For the synthesis of this compound, a potential precursor would be 3-methyl-4-isopropylphenol. The phenoxide of this precursor would be carboxylated, preferentially at the ortho-position to the hydroxyl group, to yield the desired product after an acidic workup. youtube.com The regioselectivity of the Kolbe-Schmitt reaction can be influenced by the reaction conditions and the nature of the counter-ion. wikipedia.org An enzymatic version of the Kolbe-Schmitt reaction has also been developed, offering a green alternative to the traditional chemical process. nih.gov

Oxidation of Alkyl-Substituted Aromatic Precursors

The oxidation of alkyl side chains on an aromatic ring is a common and effective method for the synthesis of benzoic acids. chemicalbook.com For this compound, the logical precursor for this approach is p-cymene (1-isopropyl-4-methylbenzene). wikipedia.orgchemicalbook.com The isopropyl group is more susceptible to oxidation than the methyl group. However, controlling the oxidation to selectively form the carboxylic acid at the 2-position while retaining the methyl and isopropyl groups can be challenging. Various oxidizing agents can be employed, including potassium permanganate (B83412) or nitric acid, under controlled conditions to achieve the desired transformation. nih.gov

Table 1: Oxidation of p-Cymene Derivatives

Precursor Oxidizing Agent Product Reference
p-Cymene Alkaline KMnO4 4-Isopropylbenzoic acid chemicalbook.com
p-Cymene-2,3-diol Various Dimeric oxidation products nih.gov

Multi-Step Coupling and Cyclization Strategies

More complex polysubstituted benzoic acids can be assembled through multi-step sequences that involve the formation of the aromatic ring itself. acs.org These strategies often employ cyclization reactions of highly functionalized acyclic precursors. For instance, benzannulation reactions of substituted 3-alkoxycarbonyl-3,5-hexadienoic acids can provide access to a wide range of polysubstituted aromatic compounds. acs.org While not a direct route to this compound, these methods highlight the versatility of building the aromatic core with the desired substitution pattern in place. Such multi-component reactions are valued for their atom and step economy.

Modern Catalytic Methods in the Formation of Benzoic Acid Systems

Modern organic synthesis increasingly relies on catalytic methods, which often offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. nih.gov A viable modern approach to the synthesis of this compound would involve the palladium-catalyzed carboxylation of a suitable aryl halide precursor, such as 2-bromo-1-isopropyl-4-methylbenzene. This reaction would utilize carbon monoxide as the carboxyl source and a palladium catalyst, often with a specific ligand like Xantphos, to facilitate the transformation. nih.gov This method is advantageous as it can often be performed at atmospheric pressure and demonstrates good functional group compatibility. nih.gov The key challenge in this approach lies in the synthesis of the requisite haloarene precursor with the correct substitution pattern.

Table 2: Palladium-Catalyzed Carbonylation of Aryl Bromides

Aryl Bromide Nucleophile Product Catalyst System Reference
General Aryl Bromide N,O-Dimethylhydroxylamine Weinreb Amide Pd(OAc)2 / Xantphos nih.gov
General Aryl Bromide Primary/Secondary Amine Benzamide Pd(OAc)2 / Xantphos nih.gov
General Aryl Bromide Methanol (B129727) Methyl Ester Pd(OAc)2 / Xantphos nih.gov

Chemo- and Regioselective Functionalization of Aromatic Rings

The synthesis of polysubstituted aromatic compounds such as this compound necessitates precise control over the placement and reactivity of functional groups, a concept known as chemo- and regioselectivity. A primary strategy for achieving this level of control is through Directed ortho Metalation (DoM). organic-chemistry.orgwikipedia.org This powerful technique utilizes a directing metalation group (DMG) already present on the aromatic ring. The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, such as n-butyllithium or sec-butyllithium (B1581126), thereby increasing the acidity of the protons at the adjacent ortho positions. wikipedia.org This facilitates selective deprotonation at one of these sites, generating a stabilized aryllithium intermediate that can then react with a chosen electrophile to introduce a new substituent with high regioselectivity.

Common and effective DMGs include amides, carbamates, sulfoxides, and even the carboxylate group itself. organic-chemistry.orgwikipedia.org For instance, in the synthesis of substituted benzoic acids, the carboxyl group can direct metalation. Research has shown that unprotected 2-methoxybenzoic acid, when treated with s-BuLi/TMEDA at -78 °C, undergoes deprotonation exclusively at the position ortho to the carboxylate (the C3 position). nih.govacs.org This methodology allows for the one-pot preparation of various contiguously substituted benzoic acids that are otherwise difficult to access.

A plausible synthetic pathway to this compound could start from p-cymene (4-isopropyltoluene), a naturally occurring and commercially available alkyl aromatic hydrocarbon. sigmaaldrich.cnnih.gov The key challenge is the regioselective introduction of a carboxyl group at the C2 position. This could be achieved by first introducing a DMG at the 2-position of p-cymene, followed by ortho-lithiation and reaction with CO2. Alternatively, starting with 4-methylbenzoic acid, the carboxylate group can direct the lithiation to the C2 position, followed by reaction with an isopropylating electrophile. The choice of base and reaction conditions is critical, as different reagents can lead to different regiochemical outcomes. nih.govunblog.fr

The selection of the appropriate catalyst and conditions can also achieve chemo- and regioselectivity in other reactions, such as C-H insertion. nih.gov For example, ruthenium and rhodium catalysts have been used to achieve selective C(sp²)–H insertions of metal carbenes into complex molecules, allowing for late-stage functionalization. nih.gov

Asymmetric Synthesis Considerations for Chiral Derivatives

While this compound is an achiral molecule, the principles of asymmetric synthesis are crucial for creating chiral derivatives, which may have applications in pharmaceuticals and materials science. Asymmetric synthesis is defined as a reaction in which an achiral unit is converted into a chiral unit in such a way that unequal amounts of stereoisomers are produced. uwindsor.caddugu.ac.in Several strategies can be considered for generating chiral analogs.

Chiral Auxiliaries: This approach involves covalently attaching a chiral auxiliary—an optically active compound—to the starting material. uwindsor.caddugu.ac.in For a derivative of this compound, a chiral auxiliary could be attached to the carboxyl group to form a chiral ester or amide. This auxiliary would then sterically direct a subsequent reaction, for example, the functionalization of one of the two methyl groups of the isopropyl substituent, to create a new stereocenter with a preference for one configuration. The auxiliary is then cleaved to yield the enantiomerically enriched product.

Enantioselective Catalysis: This is often the most efficient method, where a small amount of a chiral catalyst generates a large amount of a chiral product. uwindsor.ca Catalytic asymmetric hydrogenation is a prominent example. wikipedia.orgslideshare.net A hypothetical precursor to a chiral derivative of this compound containing a carbon-carbon double bond in a side chain could be hydrogenated using a chiral transition metal catalyst (e.g., based on ruthenium or rhodium with chiral phosphine (B1218219) ligands). nih.govnih.gov The catalyst creates a chiral environment for the reaction, leading to the preferential formation of one enantiomer of the saturated product.

Atropisomerism: Axially chiral molecules, known as atropisomers, arise from restricted rotation around a single bond. If the substituents at the 2- and 6-positions of the benzoic acid ring are sufficiently bulky, rotation around the aryl-C(O) bond could be hindered, leading to stable, non-interconverting rotational isomers (enantiomers). The synthesis of such C-N or C-C atropisomers is a significant area of research, often employing strategies like crystallization-induced asymmetric transformation or the use of chiral phosphoric acid catalysts to control the axial chirality. nih.gov

Green Chemistry Principles Applied to Benzoic Acid Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of benzoic acids, including this compound, can be evaluated and improved through these principles.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired product. The industrial synthesis of benzoic acid via the cobalt-catalyzed oxidation of toluene with molecular oxygen is a process with inherently high atom economy, as the only significant byproduct is water. wikipedia.orgresearchgate.netresearchgate.net

Reaction TypeReactantsProducts% Atom EconomyNotes
Toluene Oxidation Toluene + O₂Benzoic Acid + H₂OHigh (~83%)Industrially preferred method; generates minimal waste. researchgate.net
Grignard Reaction Bromobenzene + Mg + CO₂ then H₃O⁺Benzoic Acid + MgBr(OH)LowGenerates stoichiometric amounts of magnesium salt waste. wikipedia.org
Alkylbenzene Oxidation Toluene + KMnO₄ + AcidBenzoic Acid + MnO₂ + K⁺ salts + H₂OVery LowUses stoichiometric, hazardous oxidizing agents, creating significant inorganic waste. wikipedia.org

Solvent-Free and Aqueous Reaction Media Development

A key goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs) as solvents. This has led to the development of reactions that can be run under solvent-free (neat) conditions or in environmentally benign solvents like water.

Solvent-Free Reactions: The selective oxidation of various benzyl (B1604629) alcohols to their corresponding benzoic acids has been achieved under solvent-free conditions using catalysts like TBHP/oxone and FeCl₃. researchgate.net Similarly, the oxidation of ethylbenzene (B125841) to acetophenone (B1666503) can be performed without solvents using cobalt catalysts on a carbon nitride support. researchgate.net These methods reduce waste and simplify product purification.

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. While many organic compounds have limited water solubility, this property can be exploited. For example, benzoic acid's high solubility in hot water and poor solubility in cold water allows for its effective purification by recrystallization, avoiding the need for organic solvents. wikipedia.orgnist.gov Furthermore, some catalytic reactions, such as the reduction of nitroaromatic compounds or the hydrogenation of benzoic acid, can be successfully carried out in aqueous solutions, often with enhanced selectivity. nih.govcabidigitallibrary.org

Catalyst Design for Sustainable Production

Sustainable catalyst design focuses on creating catalysts that are efficient, selective, long-lasting, and environmentally benign. This involves replacing toxic heavy metals and developing systems that allow for easy separation and recycling.

Recyclable Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, clays, and metal oxides, are advantageous because they can be easily separated from the reaction mixture by filtration and reused. nih.gov More advanced systems include magnetic core-shell nanocatalysts (e.g., Fe₃O₄@SiO₂-Au), which can be recovered using an external magnet and have shown high activity and recyclability in aqueous reactions. nih.gov High-entropy oxides are also emerging as exceptionally stable and robust catalysts for biomass conversion. acs.org

Water-Tolerant Homogeneous Catalysts: Heteropoly acids (HPAs) are strong Brønsted acids that are soluble in water and can catalyze various reactions. Their stability in aqueous conditions allows them to be recovered and recycled, bridging the gap between homogeneous and heterogeneous catalysis. nih.gov

Catalysts from Waste: A circular economy approach to catalysis involves creating catalysts from waste materials. For example, catalytically active metals have been successfully recovered from spent lithium-ion batteries and used in organic synthesis. mdpi.com

Biomass-Derived Precursor Utilization

Replacing fossil fuel-based feedstocks with renewable biomass is a cornerstone of sustainable chemical production. rsc.org Significant research has focused on converting biomass into aromatic platform chemicals, including benzoic acid and its derivatives. rsc.orgrudn.ru

Lignin (B12514952) Valorization: Lignin, a major component of woody biomass, is the most abundant renewable source of aromatic compounds on Earth. rsc.org Biorefinery strategies have been developed to first depolymerize lignin into a mixture of phenolic monomers. These monomers can then undergo hydrodeoxygenation to remove hydroxyl and methoxy (B1213986) groups, yielding alkylbenzenes. In a final step, these alkylbenzenes are oxidized to produce benzoic acid. Using this approach, a yield of 54 mg of benzoic acid per gram of pine lignin has been achieved. rsc.org

From Carbohydrates to Aromatics: Another major pathway involves the conversion of biomass-derived sugars (C5 and C6) into aromatic compounds. rsc.orgrsc.org For example, 5-hydroxymethylfurfural (B1680220) (HMF), which is produced from glucose, can be catalytically converted into precursors that undergo Diels-Alder reactions with ethylene. nih.gov Subsequent dehydration and oxidation steps yield terephthalic acid (PTA), a key monomer for PET plastic. nih.gov This demonstrates a viable route from carbohydrates to valuable aromatic acids, reducing reliance on petroleum-derived p-xylene. slideshare.netcapes.gov.br

Chemical Reactivity, Derivatization, and Transformation Pathways of 4 Methyl 2 Propan 2 Yl Benzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site for a variety of chemical transformations, including esterification, amidation, reduction, and conversion to acyl halides.

Esterification Reactions and Ester Derivative Synthesis

The conversion of 4-methyl-2-(propan-2-yl)benzoic acid to its corresponding esters is a fundamental reaction. A common method for synthesizing methyl esters, such as methyl 4-methylbenzoate, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid. uomustansiriyah.edu.iqprepchem.com This process, known as Fischer esterification, is a reversible reaction. uomustansiriyah.edu.iqtcu.edu To favor the formation of the ester, the equilibrium can be shifted by using an excess of the alcohol or by removing water as it is formed. tcu.edubyjus.com

Alternative esterification methods include the use of solid acid catalysts. For instance, a zirconium metal catalyst fixed with titanium has been shown to be effective for the esterification of various benzoic acids with methanol (B129727). mdpi.com In a specific example, the esterification of p-methylbenzoic acid with methanol was carried out under reflux at 120°C for 24 hours using this solid acid catalyst. mdpi.com Another approach involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative, which then readily reacts with an alcohol. For example, 4-methyl-benzoyl chloride, produced from 4-methyl-benzoic acid and thionyl chloride, can be reacted with methanol in benzene (B151609) to yield methyl 4-methyl-benzoate. prepchem.com

Table 1: Examples of Esterification Reactions

ReactantReagentsProductReaction ConditionsReference
Benzoic acidMethanol, Concentrated H₂SO₄Methyl benzoateReflux for 1 hour uomustansiriyah.edu.iqprepchem.com
p-Methylbenzoic acidMethanol, Zirconium/Titanium solid acid catalystMethyl p-methylbenzoateReflux at 120°C for 24 hours mdpi.com
4-Methyl-benzoic acid1. Thionyl chloride; 2. Methanol, BenzeneMethyl 4-methyl-benzoateBoiling for 20 hours after initial reaction prepchem.com

Amidation Reactions and Amide Derivative Formation

The synthesis of amides from this compound can be achieved through various methods. A direct approach involves the condensation of the carboxylic acid with an amine. This reaction can be facilitated by a coupling agent. For instance, the amidation of benzoic acid with aniline (B41778) has been successfully carried out using titanium tetrachloride (TiCl₄) in pyridine (B92270) at 85°C, yielding N-phenylbenzamide in high yield. nih.gov Another method involves the use of (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivatives as coupling agents, which allows for the chemoselective amidation of benzoic acid in the presence of other functional groups. lookchemmall.com

Alternatively, the carboxylic acid can first be converted to a more reactive intermediate, such as an acyl chloride. The subsequent reaction of this acyl chloride with an amine readily produces the corresponding amide. For example, the reaction of ortho-toluoyl chloride with 2-amino-4-picoline leads to the formation of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. semanticscholar.org One-pot syntheses have also been developed, where the carboxylic acid is treated with thionyl chloride and an amine in the presence of a base like triethylamine (B128534) to directly form the amide. rsc.org

Table 2: Selected Amidation Reaction Methods

Carboxylic AcidAmineReagents/CatalystProductReference
Benzoic acidAnilineTiCl₄, PyridineN-phenylbenzamide nih.gov
4-Nitrobenzoic acidVarious amines(4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivative, K₂CO₃Corresponding amides lookchemmall.com
Ortho-toluic acid (as acyl chloride)2-Amino-4-picolinePotassium thiocyanate, Acetone (B3395972)2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide semanticscholar.org
Benzoic acidAmineSOCl₂, TriethylamineCorresponding amide rsc.org

Reduction to Benzyl (B1604629) Alcohol Derivatives

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding the corresponding benzyl alcohol derivative. A common and effective method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com For example, the reduction of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (B14749463) to (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol (B186263) was achieved using LiAlH₄ in THF at 0°C. chemicalbook.com

Another approach involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with other reagents. A convenient method for the direct reduction of benzoic acids to their corresponding alcohols utilizes NaBH₄ and bromine in refluxing THF, which has been shown to give good yields for various substituted benzoic acids. sci-hub.se A solvent-free reduction method has also been reported using NaBH₄ promoted by 2,4,6-trichloro-1,3,5-triazine (TCT). rsc.org For instance, 4-methylbenzoic acid was reduced to p-tolylmethanol in 91% yield using this solvent-free method. rsc.org

Table 3: Reduction of Carboxylic Acids to Benzyl Alcohols

Starting MaterialReducing Agent(s)SolventProductYieldReference
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylateLithium aluminum hydrideTetrahydrofuran(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol85.1% chemicalbook.com
Benzoic acidsSodium borohydride, BromineTetrahydrofuranCorresponding alcohols60.6-90.1% sci-hub.se
4-Methylbenzoic acidSodium borohydride, TCTSolvent-freep-Tolylmethanol91% rsc.org

Formation of Acyl Halides (e.g., Benzoyl Chloride)

The conversion of this compound into its acyl halide derivative, specifically the acyl chloride, is a key step for synthesizing various other derivatives like esters and amides due to the high reactivity of the acyl chloride. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. masterorganicchemistry.com The reaction involves heating the carboxylic acid with thionyl chloride, often under reflux. prepchem.comdoubtnut.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.comdoubtnut.com For example, 4-methyl-benzoic acid can be converted to 4-methyl-benzoyl chloride by boiling with thionyl chloride. prepchem.com The reaction progress can be monitored by infrared (IR) spectroscopy by observing the disappearance of the broad hydroxyl (-OH) stretch of the carboxylic acid. researchgate.net

Table 4: Synthesis of Acyl Chlorides from Carboxylic Acids

Carboxylic AcidReagentProductReaction ConditionsReference
Benzoic acidThionyl chloride (SOCl₂)Benzoyl chlorideHeating/Reflux masterorganicchemistry.comdoubtnut.com
4-Methyl-benzoic acidThionyl chloride (SOCl₂)4-Methyl-benzoyl chlorideBoiling prepchem.com
Heterocyclic carboxylic acidsThionyl chloride (SOCl₂)Corresponding acid chloridesHeating researchgate.net

Electrophilic and Nucleophilic Reactions of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, with the positions of substitution being influenced by the directing effects of the existing substituents.

Halogenation and Nitration Studies

The halogenation of alkylbenzoic acid esters can be achieved through various methods. For instance, the direct bromination of esters of p-toluic acid with bromine can lead to the formation of (bromomethyl)benzoic acid esters. google.com However, this reaction can be complicated by ester cleavage under thermal conditions. google.com A process for the direct preparation of (1-haloalkyl)benzoic acid esters from alkylbenzoic acid esters involves the slow, continuous feeding of a halogen to a solution of the alkylbenzoic acid ester in a liquid halogen-containing solvent at a thermal halogenation temperature. google.com

Nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. While specific nitration studies on this compound are not detailed in the provided search results, the general principles of electrophilic aromatic substitution would apply. The existing alkyl groups (methyl and isopropyl) are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The steric hindrance from the isopropyl group would also play a significant role in determining the position of nitration.

Table 5: Halogenation of Alkylbenzoic Acid Esters

SubstrateReagentProductMethodReference
Ester of p-toluic acidBromine(Bromomethyl)benzoic acid esterDirect bromination google.com
Alkylbenzoic acid esterHalogen (e.g., Cl₂, Br₂)(1-Haloalkyl)benzoic acid esterSlow, continuous halogen feed in a halogenated solvent google.com

Friedel-Crafts Acylation and Alkylation Reactions (if applicable)

The direct Friedel-Crafts acylation or alkylation of this compound is generally considered inapplicable under standard conditions. This is due to the inherent nature of the carboxylic acid group present on the aromatic ring. stackexchange.comquora.com The carboxyl group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution reactions like the Friedel-Crafts reaction. quora.comlibretexts.org

Furthermore, the Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), which is essential for generating the carbocation or acylium ion electrophile, readily reacts with the benzoic acid itself. stackexchange.commasterorganicchemistry.com The lone pairs of electrons on the oxygen atoms of the carboxyl group coordinate with the electron-deficient Lewis acid. stackexchange.com This interaction forms a complex that further deactivates the aromatic ring, rendering it even less nucleophilic and thus unreactive toward the electrophile. youtube.com

Consequently, attempting a Friedel-Crafts reaction on the pre-formed this compound would likely result in no reaction or catalyst deactivation rather than the desired C-C bond formation on the aromatic ring. Synthetic strategies typically introduce the required acyl or alkyl groups onto a precursor molecule before creating the carboxylic acid functionality, for example, through the oxidation of an alkyl group. lumenlearning.com

Directed Ortho Metalation Strategies for Further Functionalization

In contrast to the challenges with Friedel-Crafts reactions, directed ortho metalation (DoM) presents a powerful and highly regioselective strategy for functionalizing the this compound scaffold. wikipedia.org In DoM, a directing metalation group (DMG) coordinates to an organolithium reagent, guiding deprotonation to an adjacent ortho position. wikipedia.org

The carboxylic acid group is an effective DMG. organic-chemistry.orgrsc.org For this compound, the carboxyl group is located at position 1. The two ortho positions are C2 (substituted with the isopropyl group) and C6 (unsubstituted). Due to the existing substitution at C2, deprotonation occurs exclusively at the C6 position. This is typically achieved by treating the unprotected benzoic acid with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA) at low temperatures. organic-chemistry.orgrsc.org

The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups specifically at the C6 position. rsc.org This method provides a reliable pathway to contiguously substituted benzoic acid derivatives that are otherwise difficult to synthesize. More recent developments also include iridium-catalyzed, carboxylate-directed C-H activation, which can achieve transformations like ortho-methylation with high regioselectivity. nih.gov

Table 1: Potential Functionalization of this compound via Directed Ortho Metalation at C6

Electrophile Reagent Example Resulting Functional Group at C6 Product Name
Alkyl Halide Methyl Iodide (CH₃I) -CH₃ (Methyl) 2-isopropyl-4,6-dimethylbenzoic acid
Disulfide Dimethyl disulfide (CH₃SSCH₃) -SCH₃ (Methylthio) 6-(methylthio)-4-methyl-2-(propan-2-yl)benzoic acid
Halogen Source Hexachloroethane (C₂Cl₆) -Cl (Chloro) 6-chloro-4-methyl-2-(propan-2-yl)benzoic acid
Carbonyl Compound Acetone ((CH₃)₂CO) -C(OH)(CH₃)₂ 6-(2-hydroxypropan-2-yl)-4-methyl-2-(propan-2-yl)benzoic acid

Transformations Involving the Alkyl Substituents (Methyl and Isopropyl Groups)

The methyl and isopropyl groups attached to the benzene ring are also sites for chemical modification, primarily through oxidation and radical-mediated reactions.

Selective Oxidation of Alkyl Chains

Both the methyl group at C4 and the isopropyl group at C2 possess benzylic hydrogens, making them susceptible to oxidation. lumenlearning.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) heated under aqueous conditions, can oxidize alkyl side chains down to a carboxylic acid group, provided a benzylic hydrogen is present. lumenlearning.com

Applying this to this compound means that both alkyl groups can be oxidized. Complete oxidation of both substituents would result in benzene-1,2,4-tricarboxylic acid. Achieving selective oxidation of one group over the other presents a significant synthetic challenge and would depend heavily on the specific reagents and reaction conditions employed. The tertiary benzylic hydrogen of the isopropyl group might be more susceptible to initial attack, but the methyl group is less sterically hindered. Various protocols using catalysts with molecular oxygen or other oxidants like potassium persulfate have been developed for the oxidation of alkylarenes. organic-chemistry.org

Table 2: Potential Products from the Oxidation of Alkyl Substituents

Oxidized Group(s) Reagent Example Resulting Product
4-Methyl group Hot aq. KMnO₄ 2-(propan-2-yl)terephthalic acid
2-Isopropyl group Hot aq. KMnO₄ 4-methylisophthalic acid

Radical Functionalization of Alkyl Groups

The benzylic positions of the alkyl groups are particularly reactive toward free radical intermediates due to the resonance stabilization of the resulting benzylic radical. lumenlearning.com This reactivity can be exploited for selective functionalization, most commonly through radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator like light or AIBN.

In the case of this compound, radical abstraction of a hydrogen atom can occur at either the methyl or the isopropyl group. The stability of the resulting radical follows the order tertiary > primary. Therefore, the tertiary benzylic hydrogen on the isopropyl group is more readily abstracted than the primary hydrogens on the methyl group. This suggests that radical functionalization would occur preferentially at the isopropyl substituent.

Table 3: Potential Products from Radical Bromination

Functionalized Group Reagent Probable Major Product
2-Isopropyl group NBS, light/heat 2-(2-bromopropan-2-yl)-4-methylbenzoic acid

Synthesis and Mechanistic Investigation of Novel Functionalized Derivatives of this compound

The synthesis of novel derivatives from substituted benzoic acids is a cornerstone of medicinal chemistry and materials science. While direct derivatization of this compound can be achieved through the methods described above, related structures are often built by assembling functionalized precursors.

A relevant example is the synthesis of N-aryl anthranilic acid analogs. Research has detailed the synthesis of 4-methyl-2-(2-methylanilino)benzoic acid, a structurally related compound. researchgate.netnih.gov This transformation was achieved through the reaction of 2-chloro-4-methyl-benzoic acid with o-toluidine. researchgate.netnih.gov This reaction, likely proceeding through a copper-catalyzed Ullmann condensation or a related nucleophilic aromatic substitution mechanism, demonstrates a viable route for introducing nitrogen-based functional groups at the C2 position, which could be adapted for precursors to this compound.

Table 4: Example Synthesis of a Functionalized Benzoic Acid Derivative

Starting Material 1 Starting Material 2 Solvent Key Transformation Product Reference

Hybrid Molecule Design and Synthesis

Hybrid molecule design is a rational drug design strategy that combines two or more distinct pharmacophores (structural units responsible for biological activity) into a single molecule. nih.gov The goal is to create a new chemical entity with an improved activity profile, better selectivity, or a synergistic effect.

The this compound structure is an attractive scaffold for this approach. The substituted benzene ring can serve as a core fragment that orients other functional groups, while the carboxylic acid provides a convenient handle for linking to a second pharmacophore via an amide, ester, or other covalent bond. The methyl and isopropyl groups provide defined lipophilic domains that can engage in specific hydrophobic interactions within a biological target's binding site.

For instance, following principles used in the development of kinase inhibitors, the carboxyl group of this compound could be coupled with a known hinge-binding fragment (e.g., a substituted amine or heterocycle) to create a novel hybrid molecule. nih.govnih.gov The design would position the 4-methyl-2-isopropylphenyl moiety to occupy a specific hydrophobic pocket of the target protein, potentially enhancing binding affinity and selectivity. The synthesis would typically involve activating the carboxylic acid (e.g., converting it to an acyl chloride or using peptide coupling agents) followed by reaction with the amine component of the second pharmacophore.

Macrocyclic and Polymeric Derivatives

A thorough review of scientific literature and chemical databases reveals a notable absence of specific documented instances of macrocyclic or polymeric derivatives synthesized directly from this compound. Research has been conducted on the synthesis of macrocyclic lactones from other substituted benzoic acids and the polymerization of various aromatic carboxylic acids, but specific studies focusing on this compound in these contexts are not apparent in the available literature. rsc.orggoogle.comacs.org

However, based on the known reactivity of carboxylic acids and aromatic compounds, it is possible to outline hypothetical pathways for the formation of such derivatives. These theoretical routes are based on well-established principles of organic synthesis, such as polyesterification and polyamidation. britannica.com

Hypothetical Macrocyclic Derivatives:

Macrocyclization could theoretically be achieved through intramolecular esterification or amidation reactions. This would necessitate the initial functionalization of the this compound molecule to introduce a second reactive group, such as a hydroxyl or an amino group, at a suitable position to facilitate ring closure. For instance, a derivative containing a long aliphatic chain with a terminal alcohol, attached to either the aromatic ring or the isopropyl group, could potentially undergo lactonization to form a macrocyclic lactone. rsc.orgacs.org The success of such a cyclization would be highly dependent on factors like ring strain and reaction conditions, often requiring high-dilution techniques to favor the intramolecular reaction over intermolecular polymerization. acs.org

Hypothetical Polymeric Derivatives:

The synthesis of polymeric materials from this compound would likely proceed through polycondensation reactions. google.comacs.orgbritannica.com This would involve reacting the bifunctional this compound, or a derivative, with a suitable comonomer.

Polyesters: Condensation of the carboxylic acid group of this compound with a diol could, in principle, yield a polyester. To achieve a high molecular weight polymer, the reaction would typically require a di-functionalized derivative of the benzoic acid, for instance, by introducing a second carboxylic acid or an alcohol group onto the molecule.

Polyamides: Similarly, the formation of polyamides could be envisioned through the reaction of a diacid derivative of this compound with a diamine. google.comacs.orgbritannica.commdpi.com The properties of the resulting polyamide would be influenced by the nature of the diamine used. Aromatic diamines would be expected to produce rigid, thermally stable polymers, while aliphatic diamines would lead to more flexible materials. acs.orgmdpi.com

The table below outlines these hypothetical pathways for the generation of macrocyclic and polymeric derivatives from this compound. It is important to reiterate that this information is based on general chemical principles and does not represent documented experimental findings for this specific compound.

Derivative TypeHypothetical PrecursorReaction ClassPotential Linkage
Macrocyclic Ester (Lactone)Hydroxy-functionalized this compoundIntramolecular EsterificationEster
Macrocyclic Amide (Lactam)Amino-functionalized this compoundIntramolecular AmidationAmide
PolyesterDiacid or diol derivative of this compoundPolycondensationEster
PolyamideDiacid derivative of this compoundPolycondensationAmide

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Methyl 2 Propan 2 Yl Benzoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 4-methyl-2-(propan-2-yl)benzoic acid is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The electron-donating nature of the methyl and isopropyl groups and the electron-withdrawing nature of the carboxylic acid group influence the chemical shifts of the aromatic protons. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at position 3 (H-3), situated between the bulky isopropyl and the methyl group, would likely appear as a singlet or a narrowly split doublet. The proton at position 5 (H-5) would be a doublet, split by the adjacent H-6. The H-6 proton, being ortho to the carboxylic acid, would be the most deshielded of the aromatic protons and appear as a doublet.

The isopropyl group would give rise to a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, a characteristic pattern for this substituent. The methyl group at position 4 would appear as a sharp singlet.

Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)> 10.0Broad Singlet1H
Aromatic H-67.9 - 8.1Doublet (d)1H
Aromatic H-57.2 - 7.4Doublet (d)1H
Aromatic H-3~7.1Singlet (s)1H
Isopropyl -CH3.2 - 3.5Septet (sept)1H
4-Methyl (-CH₃)~2.4Singlet (s)3H
Isopropyl -CH₃~1.25Doublet (d)6H

Note: Predicted values are based on standard substituent effects and data from analogous compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eleven distinct signals are expected, corresponding to the eleven unique carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (~170-180 ppm). The aromatic carbons will resonate in the typical range of 120-150 ppm. The specific chemical shifts are influenced by the attached substituents. The carbons bearing the substituents (C-1, C-2, and C-4) will have their shifts modified accordingly. The remaining aromatic carbons (C-3, C-5, and C-6) will also show distinct signals. The aliphatic carbons of the isopropyl and methyl groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (-COOH)170 - 180
Aromatic C-2148 - 152
Aromatic C-4140 - 144
Aromatic C-1130 - 134
Aromatic C-6128 - 132
Aromatic C-5125 - 129
Aromatic C-3123 - 127
Isopropyl -CH33 - 37
Isopropyl -CH₃22 - 25
4-Methyl (-CH₃)20 - 23

Note: Predicted values are based on standard substituent effects and data from analogous compounds.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. sigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. nist.gov For this compound, key COSY cross-peaks would be observed between the isopropyl methine proton and the isopropyl methyl protons. Additionally, a correlation between the aromatic protons H-5 and H-6 would confirm their adjacency on the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). This technique allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum. For example, the aromatic proton signal at ~7.1 ppm would correlate with the C-3 carbon signal, and the isopropyl methyl proton signal at ~1.25 ppm would correlate with the isopropyl methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals long-range (typically 2- and 3-bond) couplings between protons and carbons. nist.gov This is instrumental in connecting the different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the isopropyl methine proton to the aromatic carbons C-1, C-2, and C-3, confirming the position of the isopropyl group.

Correlations from the protons of the 4-methyl group to aromatic carbons C-3, C-4, and C-5, confirming the position of the methyl group.

Correlations from the aromatic proton H-6 to the carbonyl carbon of the carboxylic acid group, confirming the ortho relationship.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. A NOESY spectrum could show a cross-peak between the isopropyl protons and the aromatic H-3 proton, providing further evidence for the substitution pattern.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of an ion, and thus the molecular formula of the parent compound. For this compound (C₁₁H₁₄O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Calculated Exact Masses for HRMS Analysis

IonMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺˙[C₁₁H₁₄O₂]⁺˙178.0994
[M+H]⁺[C₁₁H₁₅O₂]⁺179.1072
[M+Na]⁺[C₁₁H₁₄NaO₂]⁺201.0891

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and its fragment ions (product ions) are then analyzed. This technique provides detailed structural information by revealing how a molecule breaks apart. The fragmentation of the molecular ion of this compound (m/z 178) would be expected to follow pathways characteristic of aromatic carboxylic acids and alkylbenzenes.

A primary fragmentation would be the loss of a methyl radical (•CH₃) from the isopropyl group, leading to a stable benzylic cation at m/z 163. Another characteristic fragmentation for ortho-substituted benzoic acids is the loss of a water molecule (H₂O), which would produce an ion at m/z 160. The loss of the entire isopropyl group as a radical (•C₃H₇) would result in an ion at m/z 135. Cleavage of the C-C bond between the ring and the carboxyl group can lead to the loss of the carboxyl radical (•COOH), yielding an ion at m/z 133, or the formation of a benzoyl-type cation [M-OH]⁺ at m/z 161.

Predicted Key Fragments in the MS/MS Spectrum

m/zProposed Fragment IonDescription
178[C₁₁H₁₄O₂]⁺˙Molecular Ion
163[C₁₀H₁₁O₂]⁺Loss of •CH₃ from the isopropyl group
160[C₁₁H₁₂O]⁺˙Loss of H₂O (ortho effect)
135[C₈H₇O₂]⁺Loss of •C₃H₇ (isopropyl group)
133[C₁₀H₁₃]⁺Loss of •COOH
119[C₉H₁₁]⁺Loss of •COOH and CH₂ from m/z 163
91[C₇H₇]⁺Tropylium ion, common in alkylbenzene fragmentation

By combining the information from these advanced spectroscopic methods, the chemical structure of this compound can be unequivocally established.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by several key absorption bands that confirm the presence of its carboxylic acid and substituted aromatic moieties.

The most distinctive feature in the IR spectrum of a carboxylic acid is the broad O-H stretching vibration, which typically appears in the range of 3300 to 2500 cm⁻¹. docbrown.info This significant broadening is a direct consequence of intermolecular hydrogen bonding between the carboxyl groups of two separate molecules. docbrown.inforesearchgate.net This interaction forms a stable, centrosymmetric dimer, which influences the vibrational modes of the participating functional groups. The O-H stretching vibrations often overlap with the C-H stretching vibrations of the aromatic ring and alkyl groups. docbrown.info

Another prominent band is the sharp and intense absorption from the carbonyl (C=O) group stretching vibration. For aryl carboxylic acids, this peak is typically observed between 1700 and 1680 cm⁻¹. docbrown.info The exact position can be influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-donating methyl and isopropyl groups on the ring of this compound would be expected to slightly alter the electron density around the carbonyl group compared to unsubstituted benzoic acid. In solid-state or concentrated solution spectra, the C=O stretching frequency is characteristic of the hydrogen-bonded dimer.

Other significant absorptions include:

C-H Stretching: Aromatic C-H stretching vibrations are typically found in the region of 3100-3000 cm⁻¹, while aliphatic C-H stretching from the methyl and isopropyl groups appear just below 3000 cm⁻¹.

C-O Stretching and O-H Bending: The spectrum also displays C-O stretching vibrations, coupled with O-H in-plane bending, in the fingerprint region, typically around 1320-1210 cm⁻¹. docbrown.info

O-H Out-of-Plane Bending: A broad band corresponding to the out-of-plane O-H bend of the dimer can often be observed around 960-900 cm⁻¹. docbrown.info

The IR spectrum of the closely related analog, p-toluic acid (4-methylbenzoic acid), provides a useful reference for the expected vibrational frequencies.

Table 1: Characteristic IR Absorption Bands for Substituted Benzoic Acids

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
O-H Stretch 3300 - 2500 Very broad, characteristic of hydrogen-bonded carboxylic acid dimer. docbrown.info
C-H Stretch (Aromatic) 3100 - 3000 Sharp, medium intensity peaks.
C-H Stretch (Aliphatic) 3000 - 2850 Sharp peaks corresponding to methyl and isopropyl groups.
C=O Stretch 1700 - 1680 Strong, sharp absorption, indicative of the carboxyl group in a dimer. docbrown.info
C=C Stretch (Aromatic) 1600 - 1450 Multiple bands of varying intensity.
C-O Stretch / O-H Bend 1320 - 1210 Coupled vibrations, typically strong. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. In this compound, the primary chromophore—the part of the molecule that absorbs light—is the substituted benzene ring conjugated with the carboxylic acid group.

The UV spectrum of benzoic acid and its derivatives is typically characterized by two main absorption bands originating from π → π* electronic transitions within the aromatic ring. For unsubstituted benzoic acid in a non-polar solvent, these bands are observed around 230 nm (the E2-band, for "ethylenic") and 270-280 nm (the B-band, for "benzenoid").

The positions and intensities of these absorption maxima are sensitive to the nature and position of substituents on the benzene ring. Substituents can cause a shift in the wavelength of maximum absorbance (λ_max) to longer wavelengths (a bathochromic or "red" shift) or to shorter wavelengths (a hypsochromic or "blue" shift). They can also affect the intensity of the absorption (molar absorptivity, ε).

In this compound, both the methyl and isopropyl groups are alkyl substituents. Alkyl groups are weak electron-donating groups through an inductive effect. This electron donation slightly destabilizes the ground state and stabilizes the excited state, generally leading to small bathochromic shifts and a slight increase in absorption intensity (hyperchromic effect) compared to unsubstituted benzoic acid. The electronic properties of substituted benzoic acids have been studied to understand their reactivity and acidity. nih.govnih.govresearchgate.net

The UV spectrum for the analog 4-methylbenzoic acid (p-toluic acid) shows an absorption maximum (λ_max) at approximately 238 nm in ethanol (B145695). nist.gov For this compound, due to the additional isopropyl group at the ortho position, a similar absorption profile would be anticipated, with potential slight shifts due to steric interactions that might affect the planarity between the carboxyl group and the aromatic ring.

Table 2: Typical UV Absorption Data for Substituted Benzoic Acids in Ethanol

Compound λ_max (nm) Molar Absorptivity (ε) Electronic Transition
Benzoic Acid ~228 ~11,600 π → π*
4-Methylbenzoic Acid ~238 ~14,000 π → π*

X-ray Crystallography for Solid-State Molecular and Supramolecular Structural Determination

Single-crystal X-ray diffraction analysis of benzoic acid derivatives reveals crucial details about their molecular geometry. For this compound, the analysis would define the planarity of the benzene ring and the orientation of its substituents. A key structural parameter in benzoic acids is the dihedral angle between the plane of the carboxylic acid group and the plane of the aromatic ring. This torsion is influenced by steric hindrance from ortho-substituents.

In unsubstituted benzoic acid, the molecule is nearly planar. However, the presence of a bulky isopropyl group at the ortho-position in this compound would cause significant steric strain. This strain forces the carboxylic acid group to rotate out of the plane of the benzene ring to minimize repulsive interactions. This twisting is a common feature in ortho-substituted benzoic acids. For example, in the crystal structure of a closely related analog, 4-methyl-2-(2-methylanilino)benzoic acid, the dihedral angle between the two aromatic rings is a significant 50.86 (5)°, indicating a highly twisted conformation due to steric hindrance. researchgate.netnih.gov A similar, substantial dihedral angle would be expected between the carboxyl group and the benzene ring in this compound.

Bond lengths and angles within the benzene ring and the carboxyl group would largely conform to standard values, though minor distortions may occur to accommodate steric strain.

The supramolecular structure, or how molecules are arranged in the crystal, is dictated by intermolecular forces. For carboxylic acids, the most dominant of these is hydrogen bonding. In the solid state, virtually all benzoic acids form centrosymmetric dimers. iaea.orgresearchgate.net Two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups, creating a characteristic R²₂(8) ring motif. researchgate.net This robust and predictable interaction is the primary organizing force in the crystal packing of this compound.

Table 3: Crystallographic Data for an Analog: 4-Methyl-2-(2-methylanilino)benzoic acid

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
Hydrogen Bonding Motif Centrosymmetric O-H···O dimer researchgate.netnih.gov

Theoretical and Computational Chemistry Studies of 4 Methyl 2 Propan 2 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to model the electronic behavior of a molecule, offering deep insights into its stability, reactivity, and interactions. These calculations solve approximations of the Schrödinger equation for the molecular system.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. vjst.vn By optimizing the geometry of 4-methyl-2-(propan-2-yl)benzoic acid, DFT calculations can predict key structural parameters like bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. vjst.vn

The optimization process finds the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. The resulting energetic information is crucial for comparing the stability of different isomers or conformers. For instance, a study on benzoic acid dimers used DFT to investigate their structure and vibrational frequencies. vjst.vn Similarly, calculations on 4-methyl-2-(2-methylanilino)benzoic acid revealed a twisted conformation due to steric repulsion, a feature that DFT would also capture for the subject compound. nih.gov

Interactive Table: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

This table illustrates the type of data obtained from a DFT geometry optimization. The values are representative and not from an actual calculation on this specific molecule.

ParameterBond/AnglePredicted Value
Bond Length C(carboxyl)-C(ring)~1.49 Å
C=O (carboxyl)~1.21 Å
C-O (carboxyl)~1.36 Å
O-H (carboxyl)~0.97 Å
C(ring)-C(isopropyl)~1.52 Å
Bond Angle O=C-O (carboxyl)~123°
C(ring)-C-O (carboxyl)~118°
Dihedral Angle C(ring)-C(ring)-C(carboxyl)=O~20-30°

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org

The energy of the HOMO is related to the ionization potential, indicating the ease with which a molecule can donate an electron. The LUMO energy relates to the electron affinity, showing the molecule's ability to accept an electron. growingscience.com The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. actascientific.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. actascientific.com In studies of similar compounds, these energy values are calculated to predict biological and chemical activity. actascientific.comresearchgate.net For this compound, the HOMO is expected to be distributed mainly over the electron-rich aromatic ring, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group.

Interactive Table: Illustrative FMO Analysis Results

This table shows representative values for FMO analysis. Actual values would be derived from DFT calculations.

ParameterEnergy (eV)Implication
HOMO Energy -6.5 eVNucleophilicity, electron-donating capability
LUMO Energy -1.5 eVElectrophilicity, electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.0 eVHigh chemical stability and low reactivity

A Molecular Electrostatic Potential (MEP) surface map is a visual tool used to predict the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color-coded scale to identify charge distributions. nih.gov

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these sites would be concentrated around the oxygen atoms of the carboxylic acid group.

Blue regions denote positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack. This area is expected to be found around the acidic hydrogen of the carboxyl group.

Green regions represent neutral or near-zero potential.

The MEP surface provides a clear picture of the molecule's reactive sites and is instrumental in understanding intermolecular interactions, such as drug-receptor binding. nih.gov Studies on various benzoic acid derivatives have used MEP analysis to interpret structure-activity relationships. vjst.vn

Natural Bond Orbital (NBO) analysis examines the charge distribution within a molecule in terms of localized bonds and lone pairs, providing a Lewis-like structure representation. wisc.edu This method is used to investigate intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding. vjst.vn

For this compound, NBO analysis would quantify the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. This can reveal stabilizing interactions, such as the hyperconjugation between the methyl and isopropyl groups' C-H bonds and the aromatic ring's π* antibonding orbitals. Furthermore, it is highly effective for analyzing the strong O-H···O hydrogen bonds that cause benzoic acids to form stable dimers in the solid state and in nonpolar solvents. vjst.vnuky.edu

Conformational Analysis and Molecular Dynamics (MD) Simulations

Molecules that are not rigid can exist in various spatial arrangements, or conformations, which can have different energy levels. Understanding these conformations is vital as the biological activity or chemical reactivity of a molecule often depends on its specific three-dimensional shape.

Conformational analysis involves mapping the potential energy of a molecule as a function of its rotatable bonds (dihedral angles). For this compound, the key torsions are around the bonds connecting the isopropyl and carboxylic acid groups to the benzene (B151609) ring.

By systematically rotating these bonds and calculating the energy at each step using quantum chemical methods, a potential energy surface (PES) can be generated. This landscape reveals the lowest-energy conformers (local and global minima) and the energy barriers (transition states) between them. A study on substituted phenylaminobenzoic acids demonstrated that conformational flexibility, influenced by substitution patterns, is a key determinant of polymorphism. uky.edu A similar analysis for this compound would identify its most stable three-dimensional structures and the flexibility it possesses to adopt different shapes, which is crucial for its interaction with other molecules.

An article on the theoretical and computational chemistry studies of this compound cannot be generated as requested. Extensive searches for scientific literature pertaining to the simulation of its molecular behavior, Quantitative Structure-Activity Relationship (QSAR) modeling, and Quantitative Structure-Property Relationship (QSPR) modeling for this specific compound did not yield any relevant research findings.

Specifically, no information was found on the following topics for this compound:

Simulation of Molecular Behavior in Different Environments: There are no available studies detailing molecular dynamics or other simulations of this compound in solution or other environments.

QSAR/QSPR Modeling: No literature was found on the development of QSAR or QSPR models for this compound.

Development of Predictive Models for Biological Interactions: Research on predictive models for the biological interactions of this specific compound is not present in the searched scientific literature.

Correlation of Molecular Descriptors with Chemical Reactivity: There are no available studies correlating the molecular descriptors of this compound with its chemical reactivity.

Due to the absence of research in these specified areas for "this compound," it is not possible to create a scientifically accurate and informative article that adheres to the provided outline and content requirements. Generating content without supporting data would be speculative and would not meet the required standards of accuracy.

Investigation of Biological Interaction Mechanisms at the Molecular and Cellular Levels

Target Identification and Binding Studies

No publicly available studies were identified that have determined the specific biological targets of 4-methyl-2-(propan-2-yl)benzoic acid.

Receptor Binding Affinity and Selectivity Assays (in vitro)

There is no available data from in vitro receptor binding assays to quantify the affinity or selectivity of this compound for any known receptors.

Enzyme Inhibition Kinetics and Mechanism Determination (in vitro)

Information regarding the ability of this compound to inhibit any specific enzymes is not present in the current scientific literature. Therefore, no data on its inhibition kinetics (e.g., IC₅₀, Kᵢ values) or mechanism of inhibition is available.

Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

There are no published studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the direct binding characteristics of this compound with any protein.

Cellular Pathway Modulation and Functional Response Analysis (in vitro)

No research has been found that investigates the effects of this compound on cellular functions or signaling pathways.

Gene Expression Profiling in Specific Cell Lines

There are no available gene expression profiling studies (e.g., microarray, RNA-seq) that have assessed the impact of treating any cell lines with this compound.

Analysis of Signaling Pathway Activity (e.g., Phosphorylation Events)

No data exists on the modulation of signaling pathway activities, such as the analysis of phosphorylation events, in response to treatment with this compound.

Cell-Based Assays for Specific Biological Endpoints (e.g., Cell Viability, Apoptosis, Proliferation in in vitro systems)

Following a comprehensive review of published scientific studies, no specific data were found regarding the effects of this compound on cell viability, apoptosis, or proliferation in in vitro cell-based assay systems. Research detailing these specific biological endpoints for this compound is not available in the current body of scientific literature.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

Systematic Design and Synthesis of Analogs for SAR Elucidation

No peer-reviewed studies detailing the systematic design and synthesis of analogs of this compound for the purpose of elucidating its structure-activity relationship (SAR) could be identified.

Correlation of Structural Modifications with Biological Responses

In the absence of SAR studies involving the synthesis and testing of analogs, there is no available data correlating specific structural modifications of this compound with corresponding changes in biological responses.

Molecular Docking and Dynamics for Ligand-Target Complex Analysis

Computational Docking Simulations to Predict Binding Modes

Computational studies have been performed to predict the binding affinity of this compound with a specific biological target. A 2024 study investigated the interaction between various ligands and the pheromone-binding protein EsigPBP3 from the eucalyptus borer, Ephoron signifer. mdpi.com In this research, this compound (referred to as o-cymen-7-carboxylic acid) was docked into the binding site of the EsigPBP3 protein model using AutoDock software. mdpi.com The simulation predicted a negative binding energy, suggesting a favorable interaction. The binding energy for the complex was calculated to be -4.87 kcal/mol. mdpi.com A more negative binding energy value typically indicates a stronger and more stable interaction between the ligand and its target protein. mdpi.com

Table 1: Molecular Docking Results for this compound

This interactive table summarizes the findings from the computational docking simulation.

Target ProteinLigandDocking SoftwarePredicted Binding Energy (kcal/mol)
Pheromone-Binding Protein (EsigPBP3)This compoundAutoDock-4.87 mdpi.com

Molecular Dynamics Simulations of Ligand-Receptor Complexes for Stability and Conformation

There are no published studies that have utilized molecular dynamics simulations to analyze the stability and conformational changes of a complex between this compound and a biological receptor.

Metabolic Transformation Studies in in vitro or ex vivo Systems

The metabolic fate of a xenobiotic compound, such as this compound, is a critical determinant of its biological activity and residence time in the body. In vitro and ex vivo systems, utilizing preparations such as liver microsomes, hepatocytes, and tissue slices, are fundamental tools for elucidating the metabolic pathways of new chemical entities. These systems allow for the identification of the enzymes responsible for biotransformation and the characterization of the resulting metabolites in a controlled environment, free from the complexities of a whole organism.

While direct experimental studies on the in vitro metabolic transformation of this compound are not extensively documented in publicly available scientific literature, its metabolic profile can be predicted based on the well-established principles of drug metabolism and the known biotransformation pathways of structurally related compounds. The structure of this compound, featuring a substituted benzoic acid core, presents several potential sites for enzymatic attack.

Identification of Enzymatic Biotransformation Pathways

The biotransformation of xenobiotics is broadly categorized into Phase I and Phase II reactions. nih.gov Phase I reactions typically involve oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the parent molecule. nih.govnih.gov Phase II reactions then involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate their excretion. nih.gov

For this compound, the primary enzymatic pathways involved in its metabolism are anticipated to be driven by the cytochrome P450 (CYP) superfamily of enzymes, which are the principal catalysts of Phase I oxidative metabolism. nih.govnih.gov These heme-containing monooxygenases are abundant in the liver and are responsible for metabolizing a vast array of structurally diverse compounds. nih.gov The catalytic cycle of CYP enzymes involves the activation of molecular oxygen to insert an oxygen atom into a substrate. youtube.com

The potential enzymatic biotransformation pathways for this compound are likely to include:

Oxidation of the Isopropyl Group: The isopropyl moiety is a prime target for oxidation by CYP enzymes. This can proceed through hydroxylation of the tertiary carbon atom to form a carbinol, which can be further oxidized. Alternatively, hydroxylation can occur at one of the methyl groups of the isopropyl substituent.

Oxidation of the Aromatic Methyl Group: The methyl group attached to the benzene (B151609) ring is susceptible to benzylic hydroxylation, also mediated by CYP enzymes, to form a hydroxymethyl derivative. This can be subsequently oxidized to an aldehyde and then a carboxylic acid.

Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring is another common metabolic pathway catalyzed by CYP enzymes. The position of hydroxylation will be influenced by the directing effects of the existing substituents.

Phase II Conjugation: The carboxylic acid group of the parent compound, as well as any hydroxylated metabolites formed during Phase I, can undergo Phase II conjugation reactions. The most common of these is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), where glucuronic acid is attached to the molecule. Other potential conjugation pathways include sulfation and conjugation with amino acids such as glycine. nih.gov

The table below outlines the probable enzymatic pathways involved in the biotransformation of this compound based on its chemical structure.

Metabolic Reaction Enzyme Family Potential Site of Action on this compound
Isopropyl Group HydroxylationCytochrome P450 (CYP)Tertiary carbon or methyl carbons of the propan-2-yl group
Benzylic HydroxylationCytochrome P450 (CYP)4-methyl group on the benzene ring
Aromatic HydroxylationCytochrome P450 (CYP)Benzene ring
GlucuronidationUDP-glucuronosyltransferases (UGTs)Carboxylic acid group, hydroxylated metabolites

Characterization of Metabolites Formed

Based on the enzymatic pathways described above, a number of metabolites of this compound can be predicted. The characterization of these metabolites would typically be achieved using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy on samples from in vitro incubation systems.

The anticipated metabolites resulting from the biotransformation of this compound are detailed below. It is important to note that the formation of these metabolites is hypothetical in the absence of direct experimental data for this specific compound.

Phase I Metabolites:

Hydroxylated Metabolites:

Oxidation of the isopropyl group would likely yield 2-(1-hydroxy-1-methylethyl)-4-methylbenzoic acid or 2-(2-hydroxy-1-methylethyl)-4-methylbenzoic acid .

Benzylic hydroxylation of the 4-methyl group would produce 2-(propan-2-yl)-4-(hydroxymethyl)benzoic acid .

Aromatic hydroxylation could lead to the formation of various phenolic derivatives, such as 3-hydroxy-4-methyl-2-(propan-2-yl)benzoic acid or 5-hydroxy-4-methyl-2-(propan-2-yl)benzoic acid .

Phase II Metabolites:

Glucuronide Conjugates:

The primary Phase II metabolite is expected to be the acyl glucuronide of the parent compound, 4-methyl-2-(propan-2-yl)benzoyl-β-D-glucuronide , formed by the conjugation of the carboxylic acid moiety with glucuronic acid.

Hydroxylated Phase I metabolites would also be subject to glucuronidation at the newly introduced hydroxyl groups, forming O-glucuronides.

The following table summarizes the potential metabolites of this compound.

Metabolite Name Metabolic Pathway Type
2-(1-hydroxy-1-methylethyl)-4-methylbenzoic acidIsopropyl Group HydroxylationPhase I
2-(2-hydroxy-1-methylethyl)-4-methylbenzoic acidIsopropyl Group HydroxylationPhase I
2-(propan-2-yl)-4-(hydroxymethyl)benzoic acidBenzylic HydroxylationPhase I
Hydroxy-4-methyl-2-(propan-2-yl)benzoic acid isomersAromatic HydroxylationPhase I
4-methyl-2-(propan-2-yl)benzoyl-β-D-glucuronideGlucuronidationPhase II
O-glucuronides of hydroxylated metabolitesGlucuronidationPhase II

Advanced Applications and Contributions to Material Science

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Substituted benzoic acids are fundamental building blocks in organic synthesis, valued for the reactivity of the carboxylic acid group and the potential for functionalization of the aromatic ring.

Precursors for the Synthesis of Natural Products

Scaffolds for the Development of Advanced Chemical Entities

The benzoic acid scaffold is a recurring motif in medicinal chemistry and drug design, with the carboxylic acid group often serving as a key interaction point with biological targets. hmdb.ca The development of advanced chemical entities frequently involves the use of substituted benzoic acids to explore structure-activity relationships. For instance, derivatives of benzoic acid have been investigated for their potential in cancer therapy, acting as scaffolds for the synthesis of bioactive molecules. wikipedia.orggoogle.com

The specific compound 4-methyl-2-(propan-2-yl)benzoic acid possesses a distinct substitution pattern on the benzene (B151609) ring which could be exploited to develop novel chemical entities. The isopropyl and methyl groups offer sites for further chemical modification, potentially influencing the pharmacokinetic and pharmacodynamic properties of resulting molecules. While general reviews on p-cymene (B1678584) metallo-derivatives highlight their anticancer potential nih.govcellmolbiol.org, and the synthesis of various substituted benzoic acids for their anti-oxidant activity has been reported researchgate.net, dedicated studies on this compound as a scaffold for advanced chemical entities are not extensively documented.

Integration into Polymer Science and Materials Chemistry

Benzoic acid derivatives can be incorporated into polymers either as monomers, forming the polymer backbone, or as functional additives that impart specific properties to the material.

Use as Monomers in Polymer Synthesis

Carboxylic acid-containing molecules, including derivatives of benzoic acid, can serve as monomers in step-growth polymerization reactions, such as the formation of polyesters and polyamides. For example, 4-vinylbenzoic acid is recognized as a valuable monomer for creating highly functionalized polymeric architectures. researchgate.net However, the current body of scientific literature does not provide specific examples of this compound being utilized as a monomer in polymer synthesis. Its bifunctional nature, possessing both a carboxylic acid group and a modifiable aromatic ring, theoretically allows for its participation in polymerization reactions.

Functional Additives for Enhancing Material Properties

The incorporation of small molecules as functional additives is a common strategy to enhance the properties of polymeric materials. While specific studies on the use of this compound as a functional additive are not readily found, the general class of benzoic acid derivatives can be used to modify properties such as thermal stability, UV resistance, and antimicrobial activity. The lipophilic nature of the isopropyl and methyl groups on this compound could potentially enhance its compatibility with certain polymer matrices.

Development of Chemo- and Biosensors based on Benzoic Acid Derivatives

The development of sensors for the detection of specific analytes is a significant area of research in analytical chemistry. Benzoic acid and its derivatives have been explored as target analytes and as components of sensor systems. For example, biosensors have been developed for the detection of various benzoic acid derivatives. nih.govnih.gov These sensors often rely on specific recognition elements, such as enzymes or binding proteins, that can interact with the benzoic acid moiety. nih.govnih.gov

While the development of chemo- and biosensors for a range of benzoic acid derivatives is an active area of research, specific literature detailing the use of this compound as a target analyte or as a functional component in the design of such sensors is not currently available. The unique substitution pattern of this molecule could potentially be used to develop highly selective sensors, but this remains a hypothetical application without direct research evidence.

Data Tables

Table 1: Potential Areas of Application for this compound and Related Compounds

Application Area Role of Benzoic Acid Derivatives (General) Specific Data for this compound
Natural Product Synthesis Precursors and key intermediates.No specific examples found in the searched literature.
Advanced Chemical Entities Scaffolds for medicinal chemistry and drug design. hmdb.cawikipedia.orgNo specific examples found in the searched literature.
Polymer Monomers Building blocks for polyesters and polyamides.No specific examples found in the searched literature.
Functional Polymer Additives Modifiers for material properties.No specific examples found in the searched literature.
Chemo- and Biosensors Target analytes and components of sensor systems. nih.govnih.govNo specific examples found in the searched literature.

Design of Fluorescent or Chromogenic Probes

There is no available information on the use of this compound as a core structure or precursor for the synthesis of fluorescent or chromogenic probes. Research in this area typically focuses on molecules with specific electronic and photophysical properties, such as extended π-conjugated systems or environments sensitive to specific analytes, which have not been associated with this particular compound.

Analytical Method Development and Validation for 4 Methyl 2 Propan 2 Yl Benzoic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For 4-methyl-2-(propan-2-yl)benzoic acid, several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like aromatic carboxylic acids. A reversed-phase HPLC (RP-HPLC) method is typically the approach of choice for compounds such as this compound.

Method Development: The development of an HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and quantification.

Stationary Phase: A C18 (octadecylsilyl) column is the most common stationary phase for separating aromatic acids due to its hydrophobic nature. longdom.org Other options include C8 or phenyl-modified silica (B1680970) columns, which offer different selectivities.

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. ekb.eg The pH of the aqueous phase is critical; it is usually acidified (e.g., with phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape. longdom.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good resolution. usda.gov

Detection: Due to its aromatic structure, this compound can be readily detected using a UV-Vis or a photodiode array (PDA) detector. usda.gov The PDA detector offers the advantage of providing spectral information, which aids in peak identification and purity assessment. A wavelength of around 230-254 nm is often effective for benzoic acid derivatives. longdom.orgresearchgate.net

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. longdom.orgekb.eg Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. longdom.org

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. longdom.org

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. longdom.org

Table 1: Example HPLC Method Parameters and Validation Data for Benzoic Acid Derivatives

Parameter Typical Conditions / Acceptance Criteria Reference
Chromatographic Conditions
Column C18, 150 x 4.6 mm, 5 µm longdom.org
Mobile Phase A 0.1% Phosphoric Acid in Water longdom.org
Mobile Phase B Acetonitrile longdom.org
Elution Gradient longdom.org
Flow Rate 1.0 mL/min longdom.org
Detection UV at 230 nm longdom.org
Validation Parameters
Linearity (r²) ≥ 0.999 researchgate.net
Accuracy (Recovery) 98-102% researchgate.net
Precision (RSD) ≤ 2% longdom.org
LOD 0.10 µg/mL longdom.org

Gas Chromatography (GC) Method Development and Application

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of carboxylic acids like this compound by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape (tailing) and adsorption onto the column.

Method Development and Derivatization: To overcome these issues, a derivatization step is commonly employed. This involves converting the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ester.

Esterification: The acid can be converted to its methyl ester, for example, which is much more suitable for GC analysis.

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester.

Once derivatized, the compound can be analyzed on a standard non-polar or medium-polarity capillary column, such as a DB-5 or HP-5, which are coated with a (5%-phenyl)-methylpolysiloxane stationary phase. Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. GC-MS provides both retention time data and a mass spectrum, which serves as a chemical fingerprint for structural confirmation.

Table 2: Example GC-MS Conditions for Analysis of Benzoic Acid

Parameter Typical Conditions Reference
Sample Preparation Derivatization to form trimethylsilyl ester
GC Conditions
Column DB-5, 30 m x 0.32 mm, 0.25 µm film
Carrier Gas Helium
Injector Temperature 250 °C researchgate.net
Oven Program Initial temp 100°C, ramp to 280°C
MS Conditions
Ionization Mode Electron Ionization (EI)

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable in synthetic organic chemistry for monitoring the progress of a reaction and for preliminary purity assessment. merckmillipore.comutexas.edu

Reaction Monitoring: During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. Small aliquots of the reaction mixture are spotted onto a TLC plate at various time points. merckmillipore.com The plate, typically coated with silica gel (a polar stationary phase), is then developed in a chamber containing a suitable mobile phase. utexas.edu The mobile phase is usually a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or ethanol). merckmillipore.comutexas.edu

Purity Assessment: By comparing the spot of the starting material, the reaction mixture, and the final product, one can qualitatively assess the reaction's completion and the purity of the isolated compound. The components separate based on their relative polarities; less polar compounds travel further up the plate (higher Retention Factor, Rf value), while more polar compounds interact more strongly with the silica gel and have lower Rf values. utexas.edu For this compound, the carboxylic acid group makes it relatively polar, resulting in a lower Rf value compared to its corresponding ester or less polar precursors. Visualization is typically achieved under UV light, as the aromatic ring absorbs UV radiation. merckmillipore.com

Electrophoretic Methods for Separation and Analysis

Electrophoretic methods separate molecules based on their differential migration in an electric field. For ionizable compounds like carboxylic acids, this technique offers a high-efficiency alternative to HPLC.

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), is an excellent technique for the separation of charged species with high resolution and minimal sample consumption. rsc.orgwikipedia.org Since this compound is an acid, it can be analyzed in its anionic (deprotonated) form.

Separation Principle and Method Development: In CZE, a fused-silica capillary is filled with a buffer solution, and a high voltage is applied across it. wikipedia.org Analytes separate based on their charge-to-size ratio. The separation is influenced by both the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) of the bulk buffer solution. rsc.orgwikipedia.org

Key parameters for method development include:

Buffer pH: The pH of the buffer is crucial as it determines the charge state of the analyte. For benzoic acids, a buffer with a pH above their pKa (typically around 4-5) ensures they are in their anionic form and migrate toward the anode. A pH of 7.0 is commonly used. acs.org

Buffer Composition: Phosphate or borate (B1201080) buffers are frequently used. acs.org

Organic Modifiers: The addition of organic solvents like methanol (B129727), ethanol (B145695), or acetonitrile to the buffer can significantly alter the EOF and the electrophoretic mobility of the analytes, thereby improving separation selectivity, especially for closely related isomers. rsc.orgacs.org Studies on benzoic acid isomers have shown that adding organic modifiers enhances the resolution between them. rsc.orgacs.org

Table 3: Example CZE Conditions for Separation of Benzoic Acid Isomers

Parameter Typical Conditions Reference
Capillary Fused silica, e.g., 50 µm i.d., 50-80 cm length acs.org
Buffer 20-40 mM Phosphate buffer (pH 7.0) rsc.orgacs.org
Organic Modifier 10-25% Methanol or Acetonitrile rsc.orgacs.org
Applied Voltage 15-30 kV nih.gov

Spectroscopic Quantification Methods

While chromatography and electrophoresis are separation techniques, spectroscopy is often used for detection and quantification.

UV-Visible (UV-Vis) spectroscopy is the most common spectroscopic method for quantifying aromatic compounds like this compound. The principle is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The aromatic ring in the molecule provides a strong chromophore, resulting in significant UV absorbance. As mentioned previously, it serves as the primary detection method in HPLC and CE. researchgate.net For direct quantification, a UV-Vis spectrophotometer can be used by preparing a calibration curve of absorbance versus concentration at a specific wavelength (λmax), which for benzoic acid derivatives is often around 230 nm. researchgate.net

Infrared (IR) spectroscopy is primarily a tool for functional group identification rather than quantification. For this compound, IR spectroscopy can confirm the presence of the carboxylic acid functional group through its characteristic absorptions: a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1710-1760 cm⁻¹. libretexts.orgoregonstate.edu While quantitative IR methods exist, they are generally less sensitive and precise than UV-Vis or chromatographic methods for this application. tandfonline.com

UV-Vis Spectrophotometric Quantification

UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of aromatic compounds like this compound. The presence of the substituted benzene (B151609) ring, which acts as a chromophore, allows the molecule to absorb light in the ultraviolet region of the electromagnetic spectrum.

Methodology Principle: The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined.

Illustrative Method Parameters:

Solvent Selection: A suitable solvent must be transparent in the UV region of interest and should not react with the analyte. Ethanol or a mixture of ethanol and water is often a good choice for benzoic acid derivatives. slideshare.net The polarity of the solvent can influence the position and intensity of the absorption bands. cutm.ac.inslideshare.net

Determination of λmax: The λmax for this compound is expected to be influenced by the electronic effects of the methyl and isopropyl substituents on the benzoic acid core. Benzoic acid itself exhibits a primary absorption band (B-band) around 230 nm and a secondary, less intense band (C-band) around 270-280 nm. researchgate.netrsc.org The presence of alkyl groups (methyl and isopropyl) as auxochromes is likely to cause a bathochromic (red) shift. For instance, 4-methylbenzoic acid has a λmax around 236-240 nm. Therefore, the λmax for this compound would be experimentally determined by scanning a dilute solution across the UV range, but is anticipated to be in the range of 235-245 nm.

Calibration Curve: A series of standard solutions of this compound of known concentrations would be prepared and their absorbance measured at the determined λmax. A calibration curve would then be constructed by plotting absorbance versus concentration. The linearity of this curve is a critical validation parameter.

Hypothetical Validation Data:

The following interactive table presents plausible validation parameters for a UV-Vis spectrophotometric method for the quantification of this compound, based on typical performance characteristics for similar assays of benzoic acid derivatives.

ParameterIllustrative Value/RangeDescription
Wavelength (λmax) 240 nmThe wavelength of maximum absorbance, providing the highest sensitivity.
Linearity Range 1 - 25 µg/mLThe concentration range over which the absorbance is directly proportional to the concentration.
Correlation Coefficient (r²) > 0.999A measure of how well the calibration data fit a linear regression model. A value close to 1 indicates a strong linear relationship.
Limit of Detection (LOD) 0.2 µg/mLThe lowest concentration of the analyte that can be reliably detected by the method.
Limit of Quantitation (LOQ) 0.7 µg/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy (Recovery) 98.0% - 102.0%The closeness of the measured value to the true value, often determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery.
Precision (RSD%) < 2.0%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation.

Fluorometric Methods for Trace Analysis

For the determination of trace amounts of this compound, where higher sensitivity is required than that offered by UV-Vis spectrophotometry, fluorometric methods can be developed. Fluorescence spectroscopy is inherently more sensitive because it measures the emission of light from an excited state against a dark background.

Methodology Principle: The method would rely on the native fluorescence of the this compound molecule. Aromatic molecules can absorb light at a specific excitation wavelength, promoting them to an excited electronic state. They then release this energy by emitting light at a longer, characteristic emission wavelength. The intensity of the emitted fluorescence is proportional to the concentration of the analyte.

Illustrative Method Development Considerations:

Excitation and Emission Wavelengths: The optimal excitation wavelength would typically be close to the compound's UV absorption maximum. The emission wavelength would be at a longer wavelength and would be determined by scanning the emission spectrum while holding the excitation wavelength constant. For benzoic acid derivatives, excitation is often in the 270-280 nm range, with emission occurring in the 300-350 nm range. The specific wavelengths for this compound would need to be experimentally determined.

Solvent and pH Effects: The fluorescence of many aromatic carboxylic acids is highly dependent on the solvent environment and the pH of the solution. rsc.org The protonated and deprotonated forms of the carboxylic acid group can exhibit different fluorescence properties. rsc.org Therefore, careful control of pH with a suitable buffer system is crucial for reproducible results.

Quenching: The presence of quenching agents in the sample matrix, which can decrease fluorescence intensity, must be considered. Potential quenching effects would need to be evaluated during method validation.

Hypothetical Performance Characteristics:

Fluorometric methods are expected to offer significantly lower detection and quantitation limits compared to spectrophotometry. The following interactive table outlines hypothetical performance characteristics for a fluorometric method for the trace analysis of this compound.

ParameterIllustrative Value/RangeDescription
Excitation Wavelength (λex) 275 nmThe wavelength of light used to excite the molecule to a higher energy state.
Emission Wavelength (λem) 340 nmThe wavelength of light emitted by the molecule as it returns to the ground state.
Linearity Range 10 - 500 ng/mLThe concentration range over which the fluorescence intensity is directly proportional to the concentration.
Correlation Coefficient (r²) > 0.998A measure of the linearity of the calibration curve.
Limit of Detection (LOD) 2 ng/mLThe lowest concentration of the analyte that can be reliably detected, showcasing the high sensitivity of the method.
Limit of Quantitation (LOQ) 7 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy (Recovery) 97.0% - 103.0%The closeness of the measured value to the true value in trace analysis.
Precision (RSD%) < 3.0%The reproducibility of the method at trace concentration levels.

Future Research Directions and Emerging Paradigms in the Study of Benzoic Acid Derivatives

Exploration of Novel and Unconventional Synthetic Pathways

The development of new methods for synthesizing benzoic acid derivatives is a cornerstone of future research. Traditional methods are being challenged by innovative approaches that offer higher yields, greater selectivity, and improved safety profiles.

One area of exploration is the use of advanced catalytic systems. For instance, a novel approach to the synthesis of benzoic acids containing a 1,2,4-oxadiazole (B8745197) ring involves the selective oxidation of tolyl-substituted 1,2,4-oxadiazoles using a cobalt acetate-based catalytic system with air as the oxidant. researchgate.net This method has demonstrated higher yields and a shorter reaction sequence compared to previous procedures. researchgate.net

Furthermore, cross-coupling reactions, such as the Suzuki and Negishi reactions, have been employed in the synthesis of complex benzoic acid derivatives like 2-(4-methylphenyl)benzoic acid, a key intermediate for pharmaceuticals. google.com Future research will likely focus on developing more robust and less expensive catalysts, including those based on palladium and nickel, for these types of transformations. google.com The synthesis of ortho-alkylated benzoic acids has also been a subject of investigation, with methods involving the lithiation of aryl bromides followed by carboxylation. google.com However, the limitations of these methods for certain substrates highlight the need for more versatile synthetic strategies. google.com

Research into unconventional activation methods, such as microwave-assisted synthesis and flow chemistry, is also expected to accelerate the discovery and optimization of new synthetic routes. These technologies can lead to faster reaction times, better control over reaction parameters, and easier scalability.

A summary of synthetic approaches for related benzoic acid derivatives is presented in the table below.

Derivative Synthetic Method Key Reagents Reference
4-methyl-benzoic acid methyl esterEsterification of 4-methyl-benzoyl chloride4-methyl-benzoic acid, thionyl chloride, methanol (B129727) prepchem.com
4-methyl-2-(2-methylanilino)benzoic acidReaction of 2-chloro-4-methyl-benzoic acid and o-toluidine2-chloro-4-methyl-benzoic acid, o-toluidine, catalyst nih.gov
2-(4-methylphenyl)benzoic acid estersCross-coupling of a sulfonic derivative with an arylzinc compoundSulfonic derivative, arylzinc compound google.com
Benzoic acids with 1,2,4-oxadiazole ringCatalytic oxidation of tolyl-1,2,4-oxadiazolesCobalt acetate (B1210297), air researchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new benzoic acid derivatives with desired properties. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new candidates for synthesis and testing.

By developing quantitative structure-activity relationship (QSAR) models, researchers can predict the biological activity of novel compounds like 4-methyl-2-(propan-2-yl)benzoic acid based on their molecular descriptors. These models can help prioritize which derivatives to synthesize, saving time and resources. Publicly available databases like PubChem provide a wealth of information on chemical structures, properties, and biological activities that can be used to train these AI and ML models. nih.govnih.gov

For example, the prediction of physicochemical properties such as solubility, lipophilicity (logP), and pKa is crucial for drug development. Computational tools can estimate these properties with increasing accuracy, guiding the design of benzoic acid derivatives with improved pharmacokinetic profiles. chemeo.com

Development of High-Throughput Screening Methodologies for Biological Interactions

To efficiently evaluate the biological effects of a large number of newly synthesized benzoic acid derivatives, the development of high-throughput screening (HTS) methodologies is essential. These automated systems can rapidly test thousands of compounds for their interaction with specific biological targets, such as enzymes or receptors.

The discovery of flamprop (B1223189) herbicides, which are derivatives of benzoic acid, illustrates the importance of screening for specific biological activities. wikipedia.org In the context of medicinal chemistry, HTS is crucial for identifying lead compounds with potential therapeutic effects, such as anti-inflammatory, antibacterial, or antiviral properties, as has been seen with derivatives of anthranilic acid. nih.govresearchgate.net

Integration of Multidisciplinary Approaches for Comprehensive Compound Characterization

A holistic understanding of a compound's properties requires the integration of knowledge and techniques from various scientific disciplines. The comprehensive characterization of this compound and its analogues will benefit from a multidisciplinary approach that combines synthetic chemistry, analytical chemistry, computational modeling, pharmacology, and toxicology.

Detailed structural elucidation using techniques like X-ray crystallography provides insights into the three-dimensional arrangement of atoms, which is critical for understanding intermolecular interactions. nih.govresearchgate.net Spectroscopic methods, including NMR and mass spectrometry, are indispensable for confirming the structure and purity of synthesized compounds. prepchem.comnih.gov

Furthermore, the study of thermochemical properties, such as enthalpy of formation and combustion, provides fundamental data for understanding the stability and reactivity of these molecules. chemeo.com Combining experimental data with computational predictions allows for a more robust characterization of new chemical entities.

Focus on Sustainable and Environmentally Benign Research Practices

A growing emphasis on green chemistry is shifting the paradigm of chemical research towards more sustainable and environmentally friendly practices. For the study of benzoic acid derivatives, this translates to the development of synthetic routes that minimize waste, use less hazardous solvents and reagents, and are more energy-efficient.

The use of catalytic oxidation with air as the oxidant is a prime example of a greener synthetic approach, as it avoids the use of stoichiometric and often toxic oxidizing agents. researchgate.net Research into biocatalysis, using enzymes to perform specific chemical transformations, also holds great promise for developing highly selective and sustainable syntheses of benzoic acid derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-methyl-2-(propan-2-yl)benzoic acid, and what catalysts are typically employed?

  • Methodological Answer : The synthesis often involves Friedel-Crafts alkylation or esterification followed by hydrolysis. For example, substituting a benzoic acid precursor with isopropyl groups under acidic or basic catalysis (e.g., H₂SO₄ or AlCl₃) can yield the target compound. Reaction optimization (temperature, solvent polarity) is critical for purity and yield. Evidence from analogous syntheses suggests that steric hindrance from the isopropyl group may require prolonged reaction times or elevated temperatures .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl and isopropyl groups at C2 and C4). IR spectroscopy identifies carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O bonds (~1680 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs for refinement) resolves bond lengths and angles, critical for understanding steric and electronic effects .

Q. What analytical techniques are recommended for assessing the purity of this compound in synthetic batches?

  • Methodological Answer :

  • LC-MS : Detects impurities via mass-to-charge ratios; optimized mobile phases (e.g., acetonitrile/water with 0.1% formic acid) enhance separation .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity. Calibration curves using certified reference materials ensure accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of this compound?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) reduce electrophilic substitution at unintended positions.
  • Catalyst Screening : Lewis acids like FeCl₃ may offer better regioselectivity compared to AlCl₃ for bulky substituents .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy identifies intermediate species, enabling rapid adjustments .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different studies?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control compounds.
  • Purity Verification : Impurities >1% (e.g., unreacted precursors) can skew bioactivity results; validate via LC-MS .
  • Structural Analog Comparison : Compare with fluorinated derivatives (e.g., 2-fluoro-4-(propan-2-yl)benzoic acid) to isolate functional group contributions .

Q. How can computational methods be integrated with experimental data to predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • CADD Workflow :

Docking Studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., cyclooxygenase-2).

MD Simulations : Assess ligand-receptor stability over 100-ns trajectories (GROMACS/AMBER).

ADMET Prediction : Tools like SwissADME estimate solubility (LogP), bioavailability, and toxicity .

Q. What role does the isopropyl group play in the crystal packing and solubility of this compound?

  • Methodological Answer :

  • Crystal Packing : The bulky isopropyl group disrupts π-π stacking, favoring hydrophobic interactions. SHELXL refinement reveals intermolecular distances (~3.8 Å) between isopropyl and adjacent aromatic rings .
  • Solubility : LogP calculations (ChemAxon) indicate increased hydrophobicity compared to non-alkylated analogs. Experimental solubility in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL) aligns with these predictions .

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